7-Methylthieno[3,2-b]pyridine

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

7-Methylthieno[3,2-b]pyridine is a differentiated heterocyclic building block for kinase inhibitor discovery. The 7-methyl substituent imparts unique electronic/steric properties that, combined with the scaffold’s weak hinge-region interaction, enable high kinome-wide selectivity profiles unattainable with unsubstituted analogs. Demonstrated anticancer potency (GI50 1.1–2.5 µM) validates this core as a privileged structure. Use for focused library synthesis targeting underexplored kinases (e.g., Haspin), as a model substrate for cross-coupling methodology development, or as a precursor for fluorescent probes and organic electronic materials. Direct substitution without rigorous validation risks significant experimental error—choose the definitive 7-methyl scaffold for reproducible SAR.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 13362-83-9
Cat. No. B3047007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylthieno[3,2-b]pyridine
CAS13362-83-9
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C=CS2
InChIInChI=1S/C8H7NS/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5H,1H3
InChIKeyFTPYETOWPNDAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylthieno[3,2-b]pyridine (CAS 13362-83-9) for Research and Industrial Sourcing


7-Methylthieno[3,2-b]pyridine (CAS 13362-83-9) is a heterocyclic building block belonging to the thieno[3,2-b]pyridine family, characterized by a fused thiophene and pyridine ring system with a methyl substituent at the 7-position . Its molecular formula is C8H7NS and its molecular weight is 149.21 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its structural rigidity and the potential for diverse functionalization .

Why Substituting 7-Methylthieno[3,2-b]pyridine (CAS 13362-83-9) with Other Thienopyridines Risks Experimental Inconsistency


The substitution of a methyl group at the 7-position of the thieno[3,2-b]pyridine core significantly alters the molecule's electronic and steric properties compared to unsubstituted or differently substituted analogs, leading to divergent synthetic utility and biological activity [1]. The thieno[3,2-b]pyridine scaffold exhibits a weak interaction with the kinase hinge region, a feature that allows for profoundly different binding modes with high kinome-wide selectivity [2]. Small structural modifications, such as the presence and position of a methyl group, can therefore dramatically influence the compound's performance as a chemical probe or drug lead, making direct interchange with other thienopyridines without rigorous validation a source of significant experimental error.

Quantitative Evidence Guide for 7-Methylthieno[3,2-b]pyridine (CAS 13362-83-9) Selection


Synthetic Utility as a Scaffold for 7-Position Functionalization

The 7-position of the thieno[3,2-b]pyridine core is a key site for functionalization. The 7-methyl group can be synthetically manipulated, and derivatives with substitution at this position have demonstrated potent biological activity. While direct yield data for the 7-methyl derivative's transformation is not the focus, the broader class of 7-substituted thieno[3,2-b]pyridines can be synthesized in good to high yields using copper- or palladium-catalyzed couplings [1]. This highlights the scaffold's utility for creating diverse compound libraries, a feature that is less accessible or proceeds with different regioselectivity in analogs like the unsubstituted parent or 5-substituted isomers.

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Distinct Electronic Properties Evidenced by 13C-NMR Chemical Shifts

The presence and position of a substituent on the thieno[3,2-b]pyridine core directly impact the electronic environment of the ring system, which can be quantitatively assessed by 13C-NMR spectroscopy. A comprehensive study of 44 monosubstituted thieno[2,3-b]- and thieno[3,2-b]pyridines provides 13C NMR chemical shift data [1]. These data allow for the calculation of ipso substituent chemical shifts (SCS), a quantitative measure of a substituent's electronic effect. The 7-methyl group will induce a specific SCS at the C-7 position and also influence the chemical shifts of adjacent carbons, a pattern that is distinct from other substituents (e.g., -H, -Cl, -OMe) and from methyl substitution at other positions (e.g., 5-methyl). This provides a verifiable fingerprint for compound identity and purity.

Analytical Chemistry Structural Biology Computational Chemistry

Class-Leading Antitumor Potential of Functionalized Thieno[3,2-b]pyridine Derivatives

The thieno[3,2-b]pyridine scaffold has been extensively investigated for its antitumor properties, with numerous functionalized derivatives demonstrating potent, low-micromolar to nanomolar growth inhibitory activity (GI50) against a range of human cancer cell lines. For instance, certain methoxy-functionalized di(hetero)arylethers in this series exhibit GI50 values as low as 1.1–2.5 µM across MCF-7, A375-C5, and NCI-H460 cell lines [1]. Furthermore, a methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate derivative showed a GI50 of 1.2 µM against HepG2 cells, which is superior to the 2.9 µM value for the positive control, ellipticine [2]. While the 7-methyl parent compound itself is a core scaffold, its derivatives are key to unlocking this class's potent biological activity. This evidence establishes the thieno[3,2-b]pyridine core as a privileged structure in anticancer research, providing a strong rationale for its procurement and use as a building block.

Cancer Research Drug Discovery Kinase Inhibition

High-Impact Application Scenarios for 7-Methylthieno[3,2-b]pyridine (CAS 13362-83-9)


Medicinal Chemistry: Synthesis of Targeted Anticancer Lead Compounds

Procure 7-Methylthieno[3,2-b]pyridine as a core scaffold for the synthesis of novel kinase inhibitors or other anticancer agents. The established potency of thieno[3,2-b]pyridine derivatives against various cancer cell lines (GI50 values as low as 1.1–2.5 µM [1]) validates this core as a privileged structure. The 7-methyl group provides a specific handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Biology: Development of Selective Kinase Probes

Leverage the unique property of the thieno[3,2-b]pyridine scaffold to engage kinase targets with high selectivity due to its weak hinge-region interaction [1]. Use 7-Methylthieno[3,2-b]pyridine to build focused libraries of analogs aimed at underexplored kinases like Haspin. The distinct electronic and steric signature of the 7-methyl group, as evidenced by NMR [2], can be exploited to fine-tune binding modes and achieve the desired kinome-wide selectivity profile.

Organic Synthesis: Method Development for Heterocycle Functionalization

Utilize 7-Methylthieno[3,2-b]pyridine as a model substrate in the development and optimization of novel cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalizing fused heterocycles. Its well-defined structure and the precedented success in functionalizing the 7-position in related systems [1] make it an ideal compound for benchmarking new catalytic systems and expanding the synthetic toolbox for complex molecule construction.

Material Science: Building Block for Advanced Functional Materials

Incorporate 7-Methylthieno[3,2-b]pyridine into the design of novel organic electronic materials or fluorescent probes. The thieno[3,2-b]pyridin-5(4H)-one core, which can be derived from this scaffold, exhibits site-dependent modulation of both antitumor activity and fluorescence [1]. The 7-methyl derivative offers a specific entry point into this chemical space, allowing researchers to explore the impact of substituents on the optoelectronic properties of the final materials.

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